molecular formula C16H10BrFN6O B2586576 1-(4-bromophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 899950-08-4

1-(4-bromophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2586576
CAS No.: 899950-08-4
M. Wt: 401.199
InChI Key: AXIVIEVXYVORQY-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 4-bromophenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 4-fluorophenyl moiety. Its molecular formula is C₁₆H₁₀BrFN₆O, with a molecular weight of 401.20 g/mol. The bromine and fluorine substituents confer distinct electronic and steric properties, influencing solubility, reactivity, and biological interactions .

Properties

IUPAC Name

3-(4-bromophenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN6O/c17-10-3-7-12(8-4-10)24-14(19)13(21-23-24)16-20-15(22-25-16)9-1-5-11(18)6-2-9/h1-8H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIVIEVXYVORQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H12BrFN5O\text{C}_{15}\text{H}_{12}\text{BrF}\text{N}_5\text{O}

This structure includes a triazole ring, an oxadiazole moiety, and two aromatic rings (bromophenyl and fluorophenyl), which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Studies have shown that compounds containing oxadiazole and triazole rings often exhibit significant antimicrobial properties. For example, derivatives of oxadiazoles have been reported to inhibit various bacterial strains and fungi. In one study, oxadiazole derivatives demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the oxadiazole moiety enhances antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. For instance, a study assessed the cytotoxic effects on several cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The compound exhibited an IC50 value in the low micromolar range (approximately 10 µM), indicating potent anticancer activity . The presence of halogen substituents (bromine and fluorine) on the phenyl rings has been correlated with enhanced cytotoxic effects due to increased electron-withdrawing properties that facilitate interaction with cellular targets .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests that the compound may modulate immune responses through inhibition of signaling pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Structural FeatureEffect on Activity
Bromine SubstitutionEnhances cytotoxicity due to increased lipophilicity
Fluorine SubstitutionImproves binding affinity to biological targets
Triazole RingEssential for antimicrobial and anticancer activity
Oxadiazole MoietyContributes to anti-inflammatory effects

Case Studies

  • Cytotoxicity Assessment : A recent study evaluated the effect of this compound on various cancer cell lines using MTT assays. Results indicated significant cytotoxicity with an IC50 value of 8 µM against MCF-7 cells .
  • Antimicrobial Testing : Another investigation into its antimicrobial properties found that it inhibited growth in both Gram-positive and Gram-negative bacteria with MIC values ranging from 32 to 64 µg/mL .
  • Inflammatory Response Modulation : Research focusing on inflammatory markers showed that treatment with this compound reduced TNF-alpha levels by approximately 50% in activated macrophages .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing triazole and oxadiazole frameworks. For instance, derivatives of 1,2,4-triazoles have shown significant cytotoxicity against various cancer cell lines. A recent study highlighted that compounds similar to the one exhibited promising activity against colon carcinoma HCT-116 and breast cancer T47D cell lines with IC50 values ranging from 6.2 µM to 43.4 µM . The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy. Research indicates that triazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. A systematic review noted that certain derivatives demonstrated superior activity against Gram-positive bacteria compared to traditional antibiotics . The incorporation of bromine and fluorine atoms in the structure may enhance lipophilicity and facilitate membrane penetration.

Antifungal Activity

In addition to antibacterial effects, the compound has shown potential antifungal activity. Studies have reported that similar oxadiazole derivatives can inhibit fungal growth by targeting ergosterol biosynthesis pathways, essential for fungal cell membrane integrity . The specific compound's efficacy against common fungal pathogens remains an area for further exploration.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

Study Focus Findings
Study A (2020)AnticancerIdentified IC50 values for HCT-116 (6.2 µM) and T47D (43.4 µM) indicating strong anticancer potential .
Study B (2021)AntibacterialDemonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than commonly used antibiotics .
Study C (2022)AntifungalShowed inhibition of Candida albicans growth at concentrations as low as 20 µg/mL .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP*
Target Compound C₁₆H₁₀BrFN₆O 401.20 4-Bromophenyl, 4-Fluorophenyl-oxadiazole 3.2
4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1-[3-(Trifluoromethyl)phenyl]-... C₁₇H₁₃F₃N₆O 374.31 4-Methylphenyl, CF₃ 3.8
1-(4-Bromophenyl)-3-(4-Chlorophenyl)-1H-Pyrazol-5-Amine C₁₅H₁₀BrClN₃ 347.62 Pyrazole core, Cl 2.9
3-(4-Bromo-3-Fluorophenyl)-1,2-Oxazol-5-Amine C₉H₆BrFN₂O 257.06 Isoxazole core 1.5

*logP values estimated via ChemDraw.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-bromophenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) using copper(I) iodide as a catalyst. For example, 4-bromoaniline, 4-fluorobenzaldehyde, and sodium azide can undergo a Huisgen cycloaddition to form the triazole core, followed by oxadiazole ring closure using hydroxylamine and trifluoroacetic acid . Alternatively, microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) reduces reaction time (30–60 minutes vs. 12–24 hours conventionally) and improves yields (75–90%) by enhancing nucleophilic substitution efficiency .

Q. How can the structure of this compound be validated experimentally?

  • Methodological Answer : Use X-ray crystallography to confirm the crystal lattice and bond angles (e.g., C–C bond lengths: ~1.39–1.48 Å, as in ) . Complement with spectroscopic techniques :
  • NMR : ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.2–8.1 ppm (4-bromophenyl and 4-fluorophenyl groups) and NH₂ signals at δ 5.5–6.0 ppm .
  • IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=N of oxadiazole) and 3400–3500 cm⁻¹ (NH₂) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., carbonic anhydrase or histone deacetylase) using spectrophotometric methods. For antimicrobial activity, follow CLSI guidelines for MIC determination against S. aureus and E. coli .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). DMF enhances oxadiazole cyclization efficiency .
  • Catalyst Loading : Optimize copper(I) iodide (0.5–2 mol%) to balance reaction rate and byproduct formation .
  • Table 1 :
MethodYield (%)Reaction TimeKey Conditions
Conventional65–7524 hReflux, CuI (1 mol%)
Microwave-assisted85–9045 min120°C, 100 W, CuI (0.5 mol%)

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Substituent Variation : Replace the 4-bromophenyl group with other halogens (e.g., Cl, I) or electron-withdrawing groups (NO₂) to assess impact on receptor binding .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole and compare pharmacokinetic properties .
  • Computational Modeling : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., COX-2) and validate with in vitro assays .

Q. How to resolve contradictions in reported biological activities of similar triazole-oxadiazole hybrids?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Mechanistic Studies : Employ siRNA knockdown or CRISPR-Cas9 to identify molecular targets (e.g., GPCRs) .

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